Comparative FPR1 Agonist Potency
In direct functional comparison, N-Formyl-Met-Trp (fMW) demonstrates an intermediate potency at the FPR1 receptor relative to the canonical tripeptide fMLF and the synthetic hexapeptide WKYMVm. fMW exhibits an EC50 of 1 nM for FPR1 activation, which is 10-fold less potent than fMLF (EC50 0.1 nM) but establishes a defined potency rank order for experimental design .
| Evidence Dimension | Potency at FPR1 (EC50) |
|---|---|
| Target Compound Data | 1 nM |
| Comparator Or Baseline | fMLF (0.1 nM); WKYMVm (approx. 0.33 nM) |
| Quantified Difference | fMW is 10-fold less potent than fMLF; WKYMVm is approx. 3-fold more potent than fMW. |
| Conditions | FPR1 receptor activation assay . |
Why This Matters
Understanding the relative potency allows researchers to select the appropriate agonist for calibrating assay sensitivity, avoiding the maximal response saturation that may occur with more potent ligands like fMLF.
